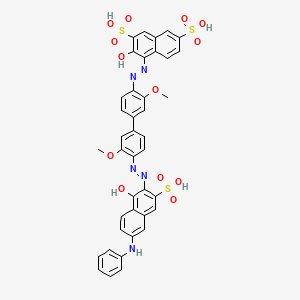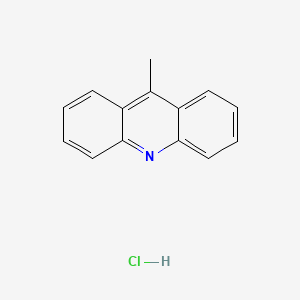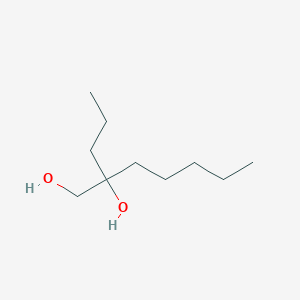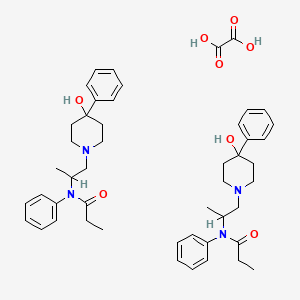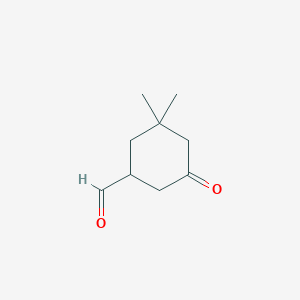
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- is an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol It is a derivative of cyclohexane, featuring a carboxaldehyde group and two methyl groups at the 3rd position, along with a ketone group at the 5th position
Preparation Methods
The synthesis of Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- can be achieved through several synthetic routes. One common method involves the oxidation of isophorone using specific oxidizing agents . The reaction conditions typically include controlled temperature and pressure to ensure the desired product yield. Industrial production methods may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of cyclohexanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde, 3,3-dimethyl-5-oxo- can be compared with other similar compounds such as:
Cyclohexanecarboxaldehyde: Lacks the additional methyl and ketone groups, resulting in different chemical properties and reactivity.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Contains a double bond and different substitution pattern, leading to distinct chemical behavior.
Cyclohexane-1-carboxaldehyde: Similar structure but without the ketone group, affecting its reactivity and applications.
Properties
CAS No. |
65080-66-2 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-7(6-10)3-8(11)5-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
XNXKKWISKGQKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(=O)C1)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


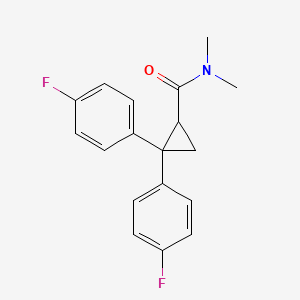
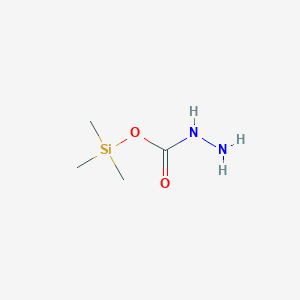
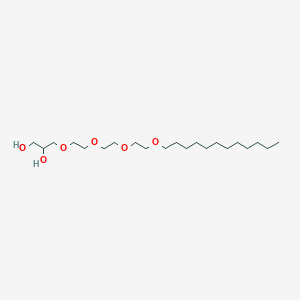

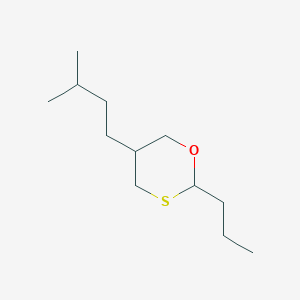
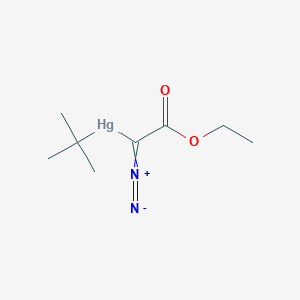
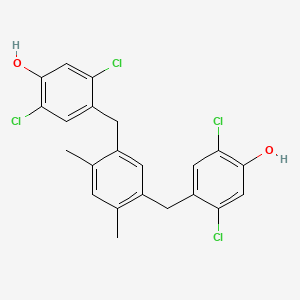
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)


